マルベロフランC

科学的研究の応用

Mulberrofuran C has a wide range of scientific research applications:

作用機序

マルベロフラン C は、様々な分子標的と経路を通じて効果を発揮します。

生化学分析

Biochemical Properties

Mulberrofuran C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Mulberrofuran C has been shown to inhibit the activity of matrix metalloproteinase-1 (MMP1), which is involved in the degradation of extracellular matrix components . Additionally, it interacts with superoxide dismutase type-1 (SOD1), enhancing its expression and thereby contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.

Cellular Effects

Mulberrofuran C exerts significant effects on various cell types and cellular processes. In human keratinocytes, it has been found to protect against UVB-induced photodamage by inhibiting MMP1 expression and enhancing collagen-1 (COL1A1) and β-catenin (CTNNB1) expression . This indicates its role in maintaining skin health and preventing photoaging. Furthermore, Mulberrofuran C has shown hepatoprotective effects in HepG2 cells by reducing oxidative stress and enhancing cell viability . These cellular effects underscore its potential therapeutic applications in dermatology and hepatology.

Molecular Mechanism

The molecular mechanism of Mulberrofuran C involves several pathways. It acts as an inhibitor of hepatitis A virus 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP), thereby hindering viral replication and transcription . Additionally, Mulberrofuran C modulates the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . These molecular interactions elucidate the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mulberrofuran C have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity over extended periods Studies have shown that Mulberrofuran C retains its hepatoprotective and neuroprotective activities over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Mulberrofuran C vary with different dosages in animal models. At lower doses, it has been found to enhance cell viability and reduce oxidative stress in neuroblastoma cells . Higher doses may lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Mulberrofuran C is involved in several metabolic pathways. It is metabolized by enzymes such as phenylalanine ammonia-lyase and chalcone synthase, which are part of the phenylpropanoid and flavonoid biosynthetic pathways . These pathways contribute to the production of secondary metabolites with antioxidant and anti-inflammatory properties. The interaction of Mulberrofuran C with these enzymes underscores its role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, Mulberrofuran C is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances its bioavailability and efficacy in exerting its biological effects. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of Mulberrofuran C.

Subcellular Localization

Mulberrofuran C exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and interacts with organelles such as the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct Mulberrofuran C to specific compartments. This subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

準備方法

合成経路と反応条件

マルベロフラン C は、カルコンと脱水プレニルジエンの熱的な [4+2] 環状付加反応によって合成できます . カルコンのオルトヒドロキシ置換基は、水素結合を形成し、ディールス・アルダー反応性を高めるため、反応障壁を低下させ、ジエンとカルコンの相互作用を強化します .

工業生産方法

マルベロフラン C の工業生産は、主に桑の枝葉からの抽出によって行われます。 プロセスには、植物材料の乾燥と粉砕、続いて溶媒抽出と精製が含まれ、純粋なマルベロフラン C を得ます .

化学反応の分析

反応の種類

マルベロフラン C は、次のような様々な化学反応を起こします。

酸化: キノンやその他の酸化誘導体を形成するために酸化される可能性があります。

還元: 還元反応により、より還元されたフェノール化合物に変換される可能性があります。

置換: ヒドロキシル基が存在するため、特に求電子置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 求電子置換反応では、通常、臭素や硝酸などの試薬が酸性条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、様々な酸化、還元、置換されたフェノール化合物が含まれ、これらは異なる生物活性と性質を持つ可能性があります。

科学研究での応用

マルベロフラン C は、幅広い科学研究の用途があります。

類似化合物との比較

マルベロフラン C は、次の類似化合物と比較されています。

マルベロフラン G: 同様の神経保護作用を持つ、別のディールス・アルダー型付加体.

サンゲノン G: 抗酸化作用と抗炎症作用が同等の化合物.

クワンオン G: アルツハイマー病やがんの予防効果が知られています.

マルベロフラン C は、生物活性のユニークな組み合わせと、医学や産業における多様な用途の可能性により、際立っています。

特性

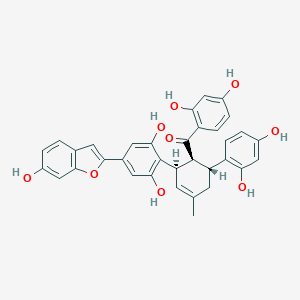

IUPAC Name |

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKDESIYCVAOP-UNTHUGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999250 | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77996-04-4 | |

| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。